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molecular formula C7H5FO2 B130115 4-Fluoro-2-hydroxybenzaldehyde CAS No. 348-28-7

4-Fluoro-2-hydroxybenzaldehyde

Cat. No. B130115
M. Wt: 140.11 g/mol
InChI Key: GBJJCODOZGPTBC-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

Into a 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of 3-fluorophenol (400 g, 3.57 mol, 1.00 equiv) in CH3CN (5 L), followed by the addition of MgCl2 (1018 g, 3.00 equiv) in several batches at 0° C. To this was added TEA (1443 g, 14.26 mol, 4.00 equiv) dropwise with stirring at 0-5° C., followed by paraformaldehyde (640 g, 6.00 equiv). The resulting solution was stirred at 80° C. for 3 h, cooled to 20° C., quenched by the addition of 5 L of 2N HCl and extracted with 3×3 L of ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 545 g (crude) of 4-fluoro-2-hydroxybenzaldehyde as a yellow solid.
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
1018 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
1443 g
Type
reactant
Reaction Step Three
Quantity
640 g
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[Mg+2].[Cl-].[Cl-].[CH2:12]=[O:13]>CC#N>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:12]=[O:13])=[C:4]([OH:8])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Step Two
Name
Quantity
1018 g
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Three
Name
TEA
Quantity
1443 g
Type
reactant
Smiles
Step Four
Name
Quantity
640 g
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
5 L
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 20-L 4-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at 80° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 5 L of 2N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×3 L of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 545 g
YIELD: CALCULATEDPERCENTYIELD 109%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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